Dihydrocarolic acid

Description

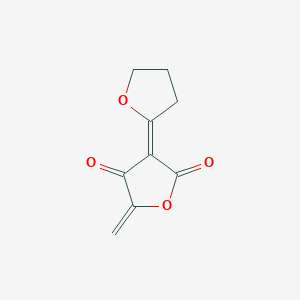

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8O4 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3E)-5-methylidene-3-(oxolan-2-ylidene)oxolane-2,4-dione |

InChI |

InChI=1S/C9H8O4/c1-5-8(10)7(9(11)13-5)6-3-2-4-12-6/h1-4H2/b7-6+ |

InChI Key |

NBPJTZQIOVMOFS-VOTSOKGWSA-N |

Isomeric SMILES |

C=C1C(=O)/C(=C\2/CCCO2)/C(=O)O1 |

Canonical SMILES |

C=C1C(=O)C(=C2CCCO2)C(=O)O1 |

Synonyms |

dihydrocarolic acid |

Origin of Product |

United States |

Microbial Origin and Biosynthetic Pathways of Dihydrocarolic Acid

Isolation and Production by Filamentous Fungi

The primary source for the isolation of dihydrocarolic acid is filamentous fungi, with specific examples found within the widely distributed Aspergillus genus.

Scientific literature has definitively identified the fungus Aspergillus niger as a producer of this compound. nih.govdtu.dkresearchgate.netamrita.edursc.orgresearchgate.netresearchgate.netscielo.brnih.govresearchgate.netsemanticscholar.orgcabidigitallibrary.orgstudiesinmycology.orgnih.gov this compound has been successfully isolated from the fermentation broth of this fungus. nih.govresearchgate.netamrita.edu Notably, a review of secondary metabolites from Aspergillus niger lists this compound as a compound isolated from a soil-derived strain, AM 410. researchgate.netscielo.br Further studies and chemical screening assessments have also cataloged this compound as a known metabolite of Aspergillus niger and other species within the Aspergillus section Nigri. cabidigitallibrary.orgstudiesinmycology.orgnih.gov

While Aspergillus niger is the confirmed producer, specific high-yield strains exclusively for this compound production are not extensively detailed in the currently available scientific literature. The production of various organic acids by Aspergillus species is a well-established field, with numerous strains being utilized for industrial fermentation. scribd.com

This compound has been isolated from the fermentation broth of Aspergillus niger. nih.gov The general principles of optimizing organic acid production in filamentous fungi involve careful control of fermentation conditions. However, specific strategies tailored for maximizing the yield of this compound are not well-documented in the reviewed literature.

General strategies for enhancing secondary metabolite production in filamentous fungi often include:

Medium Composition: Adjusting carbon and nitrogen sources, as well as the concentration of trace elements.

pH Control: Maintaining an optimal pH range during fermentation.

Aeration and Agitation: Ensuring adequate oxygen supply and mixing for microbial growth and product formation.

Temperature: Controlling the cultivation temperature to favor the desired metabolic pathways.

While these are common practices in fungal fermentation, specific parameters for the optimal production of this compound have not been publicly detailed.

Elucidation of Biosynthetic Gene Clusters

The biosynthetic gene cluster (BGC) responsible for the production of this compound has not yet been identified or characterized in the scientific literature. The study of fungal secondary metabolite BGCs is a complex field, and while many have been elucidated for other compounds in Aspergillus species, the specific cluster for this compound remains unknown. researchgate.net

As the biosynthetic gene cluster for this compound is unknown, the key enzymatic components involved in its synthesis have not been identified. It is hypothesized that its biosynthesis involves a polyketide synthase (PKS), given its chemical structure as a tetronic acid derivative. rsc.org

A detailed biosynthetic cascade for this compound has not been proposed or experimentally verified. The general biosynthesis of related tetronic acids in fungi is thought to involve the condensation of smaller carboxylic acid units, but the specific intermediates and enzymatic steps for this compound are yet to be determined.

The assembly of the polyketide backbone of this compound is presumed to be catalyzed by a polyketide synthase (PKS). However, without the identification of the specific PKS gene or the corresponding biosynthetic gene cluster, the mechanism of its backbone assembly remains speculative.

Proposed Biosynthetic Cascade and Intermediate Characterization

Tetronic Acid Moiety Formation

The biosynthesis of the tetronic acid core in compounds like this compound has been investigated primarily through studies of its close analogue, carolic acid, in Penicillium charlesii. scispace.comnih.gov The formation of the characteristic tetronic acid ring is a complex process involving the condensation of precursors from different primary metabolic pathways. scispace.comresearchgate.net

Research based on 13C labelling studies has elucidated the main biosynthetic route. scispace.com The pathway involves the combination of a C6 polyketide unit with a C4 dicarboxylic acid compound derived from the Krebs cycle. scispace.com A proposed biosynthetic scheme identifies oxalacetate (B90230) as the likely C4 precursor. scispace.com This oxalacetate reacts with a β-ketocaproyl moiety, a C6 unit derived from the polyketide pathway. scispace.com This reaction forms a key intermediate, α-(α-ketosuccinyl)-β-ketocaproate, which is central to the biosynthesis of 3-acyltetronic acids. scispace.com This intermediate then undergoes cyclization and further modifications to yield the tetronic acid structure. Dehydrocarolic acid has been identified as a direct precursor that is subsequently converted to carolic acid. scispace.com The formation of this compound is understood to proceed via the reduction of one of the double bonds in a precursor like carolic acid or dehydrocarolic acid.

Chemoenzymatic and Genetic Approaches to Pathway Manipulation

Manipulating the biosynthetic pathway of this compound and related compounds can be achieved through chemoenzymatic and genetic strategies, aiming to increase yield or generate novel derivatives.

Chemoenzymatic approaches leverage the specificity of enzymes to perform key chemical transformations. A critical enzymatic step identified in the biosynthesis of the related carolic acid is the conversion of dehydrocarolic acid into carolic acid, a reaction successfully demonstrated in a cell-free extract of P. charlesii. scispace.com This confirms the existence of a specific reductase enzyme capable of this transformation. Such enzymes could potentially be isolated and used in vitro for the targeted synthesis of carolic acid or, with different substrate specificities, this compound. The use of isolated enzymes for specific, clean transformations is a hallmark of chemoenzymatic synthesis, avoiding complex protection-deprotection steps common in purely chemical synthesis. nih.gov

Genetic approaches focus on modifying the producing organism, such as P. charlesii, to enhance the production of the target molecule. researchgate.net These strategies in metabolic engineering can include:

Enhancing Precursor Supply: The biosynthesis of this compound depends on precursors from both the polyketide pathway (acetyl-CoA) and the TCA cycle (oxalacetate). scispace.com Overexpression of genes involved in the synthesis of these precursors could increase the flux towards the desired product. nih.gov For example, deleting regulatory genes that repress glucose uptake or enhancing pathways that produce key intermediates can boost precursor availability. nih.gov

Cofactor Engineering: The reduction steps in the pathway, such as the conversion of dehydrocarolic acid or the formation of this compound, are dependent on cofactors like NADPH. nih.govyoutube.com Engineering the host's metabolism to increase the intracellular pool of NADPH, for instance by manipulating the pentose (B10789219) phosphate (B84403) pathway, can drive these reductive reactions more efficiently and increase the final product titer. nih.gov

Pathway Gene Regulation: The genes encoding the enzymes of the biosynthetic pathway (e.g., polyketide synthases, condensing enzymes, reductases) can be placed under the control of strong, inducible promoters to control the timing and level of their expression, potentially increasing yield and minimizing metabolic burden on the host organism. researchgate.net

These approaches, while not all explicitly demonstrated for this compound itself, represent standard and powerful tools in natural product biotechnology. nih.govnih.gov

Comparative Biosynthetic Analyses with Related Tetronates

The fungus Penicillium charlesii produces a variety of related tetronic acid derivatives, including carolic acid, carlosic acid, and viridicatic acid. scispace.com Comparative analysis of their biosynthetic pathways reveals how subtle differences in precursor molecules lead to structural diversity.

The primary divergence in the biosynthesis of these compounds appears to stem from the C4 unit that condenses with the polyketide-derived chain. scispace.com For instance, carolic acid contains a 5-methyl group, whereas carlosic acid features a 5-carboxymethyl group. scispace.com This structural difference suggests that while carolic acid biosynthesis utilizes a precursor that leads to a methyl group after cyclization and decarboxylation, carlosic acid biosynthesis likely incorporates a different C4 or C5 dicarboxylic acid precursor or involves a subsequent carboxylation step. scispace.comrsc.org Early studies identified γ-methyltetronic acid and carlosic acid as being incorporated via separate metabolic routes. rsc.org A unified biosynthetic scheme proposes oxalacetate as the C4 precursor for the 5-methyl series (leading to carolic acid), while also being a key branching point for the 5-carboxymethyl series (leading to carlosic acid). scispace.com

This theme of combining a polyketide backbone with a small carboxylic acid unit is a common feature in the biosynthesis of many tetronate natural products from various microorganisms. researchgate.net However, the specific nature of the polyketide chain, the identity of the C4/C5 acid unit, and subsequent tailoring reactions (like reductions, oxidations, or glycosylations) are what create the vast structural and functional diversity seen in the broader tetronate family. researchgate.net

Table 1: Comparison of Proposed Precursors for Tetronic Acids in Penicillium charlesii This table is based on biosynthetic studies and proposed pathways. scispace.com

| Compound | Polyketide-Derived Unit | Proposed C4-Unit Origin | Key Intermediate(s) |

| Carolic Acid | β-Ketocaproyl moiety | Oxalacetate | α-(α-ketosuccinyl)-β-ketocaproate, Dehydrocarolic acid |

| Carlosic Acid | β-Ketocaproyl moiety | Related to Succinic Acid/Oxalacetate | α-(α-ketosuccinyl)-β-ketocaproate |

| Viridicatic Acid | β-Ketocaproyl moiety | Related to Succinic Acid/Oxalacetate | Not fully elucidated, co-occurs with carolic/carlosic acids |

Molecular and Biochemical Mechanisms of Dihydrocarolic Acid Activity

Enzyme Inhibition Profile of Dihydrocarolic Acid

This compound, a natural compound isolated from the fungus Aspergillus niger, has been identified as an inhibitor of protein tyrosine phosphatases (PTPs). nih.gov Research indicates that its inhibitory activity is specific to this class of enzymes, which are crucial regulators of various cellular signal transduction pathways. nih.gov

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov Its inhibitory action against PTP1B suggests potential for influencing metabolic processes governed by these pathways. The measured potency for this inhibition is an IC₅₀ value of 38.0 μmol/L. nih.gov

Table 1: PTP1B Inhibition Data for this compound

| Compound | Target Enzyme | IC₅₀ (μmol/L) | Source |

|---|

While the inhibitory concentration (IC₅₀) of this compound against PTP1B has been established, detailed kinetic analyses defining the specific type of inhibition (e.g., competitive, non-competitive, or mixed-type) are not extensively detailed in the reviewed scientific literature. Such studies would be necessary to fully characterize the mechanism of enzymatic inhibition.

The precise structural basis for the interaction between this compound and the PTP1B enzyme has not been elucidated in the available research. Molecular docking or crystallographic studies would be required to reveal the specific binding site and the molecular interactions, such as hydrogen bonds or van der Waals forces, that are responsible for the catalytic interference with PTP1B.

Inhibition of CD45 Phosphatase

In addition to its effects on PTP1B, this compound also demonstrates inhibitory activity against CD45, a transmembrane protein tyrosine phosphatase essential for T-cell and B-cell antigen receptor signaling. nih.gov The inhibition of CD45 occurs in a dose-dependent manner, indicating a direct interaction with the enzyme. nih.gov

The inhibitory action of this compound is reported to be specific to tyrosine phosphatases. nih.gov It exhibits a dose-dependent inhibition of CD45; however, a specific IC₅₀ value for CD45 inhibition by this compound is not specified in the primary literature reviewed, precluding a direct potency comparison with its inhibition of PTP1B.

Modulation of Cellular Signaling Pathways

The inhibition of key enzymes like PTP1B and CD45 by this compound implies a direct modulation of the cellular signaling pathways they regulate. PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. nih.govnih.gov By inhibiting PTP1B, this compound can potentially enhance signaling through these pathways, which are central to metabolic regulation. Similarly, the inhibition of CD45, a crucial component in lymphocyte activation, suggests that this compound can affect immune cell signaling. nih.gov However, specific studies detailing the downstream consequences of this compound treatment on these intricate signaling cascades in a cellular context have not been extensively reported.

Impact on Phosphorylation-Dependent Regulatory Networks

A primary mechanism by which tetronic acid derivatives, the class to which this compound belongs, are thought to exert their biological effects is through the disruption of signaling pathways that rely on protein phosphorylation. rsc.org This regulatory process, where phosphate (B84403) groups are added to or removed from proteins, is fundamental to cellular signaling. The activity of many tetronic acid compounds as inhibitors of phosphatase enzymes is a key observation in this context. rsc.org Phosphatases are enzymes that remove phosphate groups from substrates; their inhibition leads to an altered state of phosphorylation, thereby disrupting the downstream signaling cascades they regulate. This interference with phosphorylation-dependent networks is a significant aspect of their bioactivity. rsc.org

Downstream Cellular Consequences of Phosphatase Inhibition

The inhibition of phosphatases and subsequent disruption of signaling pathways can lead to a variety of cellular outcomes. Research on different tetronic acid derivatives has demonstrated significant biological effects, including antibacterial and antineoplastic activities. researchgate.netnih.gov For instance, a study on tetronic acid derivatives produced by the fungus Aspergillus panamensis found that they exhibited inhibitory effects on macromolecular syntheses in mouse Ehrlich carcinoma cells. nih.gov Another tetronic acid derivative, tetronasin, was shown to induce elevated activity of the spermidine/spermine N1-acetyltransferase in a human breast cancer cell line. rsc.org These findings illustrate that by altering phosphorylation-dependent regulation, tetronic acids can trigger profound changes in cell function, leading to effects like the inhibition of bacterial growth or the suppression of cancer cell processes. rsc.orgnih.gov

Table 1: Examples of Bioactive Tetronic Acid Derivatives and Their Effects

| Compound/Derivative | Source Organism | Observed Biological Effect | Reference |

|---|---|---|---|

| Gregatins A, B, D | Aspergillus panamensis | Antibacterial activity; Inhibition of macromolecular synthesis in Ehrlich carcinoma cells. | nih.gov |

| Tetronasin | Actinobacteria | Elevated spermidine/spermine N1-acetyltransferase activity in a human breast cancer cell line. | rsc.org |

| Thiolactomycin | Salinispora | Inhibition of bacterial fatty acid synthase (FASII). | acs.org |

| Abyssomycin C | Verrucosispora | Activity against gram-positive bacteria, including MRSA and VRSA. | taylorandfrancis.com |

Broader Mechanistic Hypotheses for Tetronic Acid Bioactivity

Beyond direct enzyme inhibition, the bioactivity of the tetronic acid family is explained by broader mechanistic hypotheses that consider the molecule's structural and electronic properties. These theories provide a framework for understanding how these compounds interact with a range of biological targets.

Proposed Mimicry of Biological Substrates (e.g., carboxylate, phosphate, sulfate (B86663) groups)

A prominent hypothesis for the bioactivity of tetronic acids is that their core chemical structure acts as a steric and electronic mimic of common biological functional groups, such as carboxylates, phosphates, or sulfates. rsc.org The arrangement of atoms in the tetronic acid ring can resemble these groups, allowing it to fit into the active sites of enzymes that would normally bind to these substrates. This mimicry is consistent with the observed ability of many tetronic acid derivatives to inhibit phosphatase enzymes, as they may compete with the natural phosphate-containing substrates for access to the enzyme's active site. rsc.org Furthermore, some tetronic acids are known to be strong metal chelators, a property that stems from their endiol moiety. taylorandfrancis.com This ability to bind metal ions is also a characteristic of phosphate groups in many enzyme active sites, further supporting the substrate mimicry hypothesis. taylorandfrancis.comnih.gov

Interactions with Other Molecular Targets (if mechanistically distinct and not related to clinical outcomes)

The versatile structure of tetronic acid derivatives allows them to interact with molecular targets through mechanisms distinct from phosphatase inhibition. One such mechanism is the ability to function as ionophores. Certain polyether tetronic acid antibiotics have been shown to accelerate the transport of ions across model membranes, suggesting a mechanism of action that involves disrupting cellular ion gradients. rsc.org

Another distinct molecular target is the bacterial fatty acid synthase (FASII) system, which is essential for bacterial viability and is structurally different from the mammalian equivalent. acs.org The thiotetronic acid antibiotic, thiolactomycin, is a known inhibitor of this pathway. acs.org This interaction represents a specific, non-phosphatase-related mechanism where the tetronic acid derivative interferes with a fundamental metabolic process in bacteria. acs.org

Table 2: Summary of Proposed Mechanisms for Tetronic Acid Bioactivity

| Mechanism | Description | Example Compound(s) | Reference |

|---|---|---|---|

| Phosphatase Inhibition | The tetronic acid moiety interferes with enzymes that remove phosphate groups from proteins, disrupting signaling pathways. | General observation for many tetronic acids. | rsc.org |

| Substrate Mimicry | The structure sterically and electronically mimics biological groups like phosphate, allowing it to bind to enzyme active sites. | General hypothesis for the tetronic acid class. | rsc.org |

| Ionophoric Activity | Certain derivatives can transport ions across cell membranes, disrupting ionic balance. | Polyether tetronic acid antibiotics. | rsc.org |

| Fatty Acid Synthase Inhibition | Specific derivatives can inhibit the bacterial FASII enzyme system, blocking a key metabolic pathway. | Thiolactomycin. | acs.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Abyssomycin C |

| Ascorbic acid |

| This compound |

| Gregatin A |

| Gregatin B |

| Gregatin D |

| Tetrocarcin A |

| Tetronasin |

| Tetronic acid |

Structural Elucidation and Synthetic Chemical Approaches

Methodologies for Structural Determination of Dihydrocarolic Acid

The determination of the precise molecular structure of a natural product is a critical step following its isolation. For this compound, isolated from a fermentation broth of the fungus Aspergillus niger, its structural architecture was primarily elucidated through advanced spectroscopic techniques. semanticscholar.orgcam.ac.ukmdpi.com

Spectroscopic methods are the cornerstone of modern chemical structure elucidation, providing detailed insights into the atomic composition and connectivity of a molecule. numberanalytics.comjeolusa.com The structure of this compound was successfully determined using Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS). semanticscholar.orgcam.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic compounds in solution. jeolusa.com It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. numberanalytics.com When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each atom, providing a fingerprint of the molecule's carbon-hydrogen framework. researchgate.net

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the types and numbers of hydrogen and carbon atoms present. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity by showing correlations between nuclei that are coupled through chemical bonds. researchgate.netnd.edu This allows chemists to piece together the molecular skeleton atom by atom. For this compound, these NMR techniques were instrumental in confirming its identity as a member of the acyl-tetronic acid family. semanticscholar.orgcam.ac.uk

| Technique | Principle | Information Provided | Relevance to this compound |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, 2D) | Measures the resonant frequencies of atomic nuclei in a magnetic field. | Provides detailed information on the carbon-hydrogen framework, atom connectivity, and stereochemistry. numberanalytics.comjeolusa.com | Primary method used to determine the complete chemical structure. semanticscholar.orgcam.ac.uk |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Determines molecular weight, elemental composition (HRMS), and structural motifs through fragmentation. numberanalytics.com | Used to confirm the molecular formula (C₉H₈O₄) and support the structure determined by NMR. mdpi.com |

Total Synthesis and Semisynthesis of this compound

While specific literature on the total synthesis of this compound is not available, the general strategies for constructing acyl-tetronic acids are well-established in organic chemistry. csic.esresearchgate.net Total synthesis involves creating a complex molecule from simple, commercially available starting materials, whereas semisynthesis modifies a readily available natural product to achieve a target compound. wikipedia.orgrsc.orgacs.org

A key challenge in synthesizing natural products is controlling stereochemistry—the three-dimensional arrangement of atoms. For the tetronic acid class, a prevalent and powerful method for stereoselective synthesis is the Dieckmann cyclization. csic.es This base-promoted intramolecular reaction forms the characteristic five-membered tetronic acid ring from a linear precursor. csic.es

The general approach involves:

Starting with a Chiral Precursor: The synthesis often begins with an optically active α-hydroxy acid, which can be sourced from the "chiral pool" of natural compounds like lactic acid or tartaric acid. csic.es This initial chirality directs the stereochemistry of subsequent steps.

Acylation: The chiral α-hydroxy acid is acylated with a malonate derivative to create a glycolyl acetoacetate (B1235776) intermediate. csic.es

Dieckmann Cyclization: In the presence of a base, this intermediate undergoes cyclization to form the 3-acyl-5-substituted tetronic acid core. csic.es

This strategy has been successfully applied to the synthesis of various complex tetronic acids and libraries of related compounds. csic.escam.ac.uk

Precursor Incorporation: Understanding a molecule's biosynthesis (how it is made in nature) can provide valuable clues for its chemical synthesis. For tetronic acids, biosynthetic studies have indicated that the core structure is assembled from simpler metabolic building blocks. wiley-vch.de One proposed pathway involves the combination of a polyketide unit with a glycerol-derived 3-carbon unit. wiley-vch.de An alternative pathway suggests the enzymatic acylation of a γ-methyl tetronic acid derivative. wiley-vch.de These natural pathways highlight the key bond formations required to assemble the molecule, inspiring chemists to design similar laboratory-based sequences. The incorporation of precursors like short-chain fatty acids (e.g., acetyl-CoA, malonyl-CoA) is fundamental to the biosynthesis of polyketide-derived natural products. mdpi.comaocs.org

Derivative Generation: Semisynthesis is a common strategy for generating derivatives of a natural product. wikipedia.org This approach would involve isolating this compound from its natural source and then chemically modifying it. For instance, the acyl side chain could be altered, or other functional groups could be added to the tetronic acid ring. This process is valuable for creating a series of related compounds (analogues) to study how structural changes affect biological activity. mdpi.com

Synthetic Strategies for Analogue Development

The development of analogues—molecules with a similar core structure but modified peripheral groups—is a cornerstone of medicinal chemistry, used to optimize activity and other properties. uomustansiriyah.edu.iq For this compound, synthetic strategies would focus on modifying its key structural components: the tetronic acid ring and the acyl side chain.

Established methods for tetronic acid synthesis allow for high variability. csic.esresearchgate.net By choosing different starting materials, a wide range of analogues can be produced. For example:

Varying the Acyl Chain: Different acyl groups can be installed during the synthesis by using various acylation reagents. This allows for systematic exploration of how the length and functionality of the side chain influence the molecule's properties.

Modifying the Tetronic Ring: By starting with different α-hydroxy acids, the substituent at the 5-position of the tetronic acid ring can be altered. csic.es Further chemical transformations on the synthesized ring could also introduce new functional groups.

Structure Activity Relationship Sar Studies and Analogue Development

Design and Synthesis of Dihydrocarolic Acid Derivatives

The development of this compound derivatives is a strategic effort to probe its pharmacophoric requirements and optimize its activity. The synthesis of analogues is typically guided by modifying the core structure of the parent natural product. General synthetic strategies for creating derivatives from complex carboxylic acids involve a series of well-established chemical reactions. libretexts.orglibretexts.org

Elucidation of Key Pharmacophoric Elements for Phosphatase Inhibition

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govnih.gov For this compound, identifying these key elements is crucial for understanding its mechanism of phosphatase inhibition.

The tetronic acid ring is a recurring motif in many bioactive natural products and is considered a critical component of this compound's pharmacophore. rsc.orgchemicalbook.com It has been proposed that the tetronic acid moiety can function as a steric and electronic mimic of a phosphate (B84403) or carboxylate group. rsc.org This is a key insight, as phosphatase enzymes specifically recognize and cleave phosphate groups from their protein substrates. thermofisher.com By mimicking the phosphate group, the tetronic acid portion of this compound can likely bind to the active site of phosphatases like PTP1B and CD45, leading to competitive inhibition. rsc.orgsemanticscholar.org This bioisosteric relationship is central to its inhibitory action and makes the tetronic acid core an indispensable feature for its activity.

Insights from Comparative SAR Studies with Related Tetronates and Inhibitors

Comparing the structure and activity of this compound with other tetronates and different classes of phosphatase inhibitors provides a broader context for its mechanism. This compound belongs to a family of linear tetronates that includes compounds like carlic acid and terrestric acid, which are also fungal metabolites. rsc.orgmdpi.com While they share the tetronic acid core, they differ in their side-chain structures, leading to variations in their biological activities and highlighting the importance of the specific substitution pattern found in this compound.

| Compound | Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

| This compound | Tetronic Acid | PTP1B | 38.0 µmol/L | nih.gov |

| Penitricin D | Tetronic Acid | PTP1B | 15.8 µmol/L | nih.gov |

| Phelligridin G | Styrylpyrone | PTP1B | 3.1 µmol/L | nih.gov |

| Phelligridin H | Styrylpyrone | PTP1B | 3.0 µmol/L | nih.gov |

| Xanthoepocin | Naphthopyrone | PTP1B | 8.8 µM | researchgate.net |

Advanced Analytical Methodologies in Dihydrocarolic Acid Research

Spectroscopic Methods for Quantitative Analysis in Research Matrices

Spectroscopic techniques are essential for both structural elucidation and quantitative analysis. americanpharmaceuticalreview.com While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy were used to determine the definitive structure of dihydrocarolic acid, other spectroscopic methods are suitable for quantification. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy, for instance, can be used for quantitative analysis. pensoft.net This method measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds. By selecting a specific IR absorption band characteristic of this compound, a calibration curve can be constructed by plotting the peak area against known concentrations. pensoft.net This allows for the quantification of the compound in various samples, including solid catalysts or other research matrices. creative-biostructure.commpg.de Similarly, Raman spectroscopy can be employed for the quantitative analysis of active pharmaceutical ingredients in solutions. americanpharmaceuticalreview.com These methods are often non-destructive and require minimal sample preparation. pensoft.net

Development of Specialized Assays for Enzyme Inhibition Studies

A significant aspect of this compound research is its activity as an enzyme inhibitor. nih.govmdpi.com It has been identified as an inhibitor of CD45 tyrosine phosphatase, a key enzyme in cellular signaling pathways. nih.govualberta.ca The development of specialized assays is critical to characterize this inhibitory activity. thermofisher.com

Enzyme inhibition assays are designed to measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. thermofisher.com The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. dls.com For this compound, the reported IC₅₀ value against CD45 is 6.7 µM. ualberta.ca

The development of such an assay involves several key steps:

Selection of a Substrate: A specific substrate for the target enzyme (e.g., CD45) is chosen. The substrate's conversion to a product can be monitored over time.

Detection Method: The formation of the product or depletion of the substrate is measured, often using spectroscopic techniques like spectrophotometry or high-performance liquid chromatography (HPLC). thermofisher.com

Assay Conditions: Critical parameters such as pH, temperature, buffer composition, and substrate concentration (typically near the Michaelis constant, Kₘ) must be optimized and strictly controlled to ensure reproducible results. thermofisher.comdls.com

Inhibition Kinetics: To further characterize the mechanism of inhibition, studies are conducted to determine constants like the inhibition constant (Kᵢ) for reversible inhibitors or the inactivation rate constant (kᵢₙₐ꜀ₜ) for irreversible inhibitors. labcorp.com

Research has shown that the inhibitory activity of this compound is specific to tyrosine phosphatases. nih.gov

Table 3: Enzyme Inhibition Profile of this compound

| Target Enzyme | Inhibitory Activity (IC₅₀) | Source |

|---|

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as dihydrocarolic acid, and its macromolecular target, typically a protein. mdpi.comdovepress.com Docking predicts the preferred binding orientation and conformation of the ligand within the protein's binding site, while MD simulations provide insights into the stability and dynamic behavior of the ligand-protein complex over time. mdpi.comdovepress.comnih.gov

This compound has been identified as an inhibitor of both protein tyrosine phosphatase 1B (PTP1B) and CD45 phosphatase. nih.govrsc.org It exhibits IC₅₀ values of 38.0 μmol/L against PTP1B and 6.7 μM against CD45. nih.govualberta.ca

Computational docking studies are instrumental in predicting how this compound binds to these targets. For PTP1B, inhibitors can bind to the highly conserved catalytic active site or to nearby allosteric sites, which can offer greater selectivity against other phosphatases. frontiersin.orgplos.orgnih.gov The active site of PTP1B is a well-defined pocket approximately 8 to 9 Å deep, characterized by several key regions, including the P-loop (phosphate-binding loop), the WPD loop, and a secondary aryl phosphate (B84403) binding site. nih.govmdpi.com Docking algorithms would place the this compound molecule into this binding pocket and score different poses based on factors like electrostatic and van der Waals interactions to predict the most stable binding mode. mdpi.com While specific published docking studies for this compound are not detailed, the methodology is well-established for other PTP1B inhibitors. mdpi.commdpi.comresearchgate.net Such analyses would clarify whether it engages the catalytic site, mimicking the phosphate group of the natural substrate, or an allosteric site, which could stabilize an inactive conformation of the enzyme. plos.org

Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and protein is performed. These interactions are crucial for the stability of the complex and the inhibitory activity of the compound. Key interactions typically analyzed include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. nih.govmdpi.com

In the context of PTP1B, interactions with specific amino acid residues are known to be critical for inhibitor binding. researchgate.net For instance, the benzimidazole (B57391) nucleus of some inhibitors has been reported to interact with Gln262. mdpi.com Molecular dynamics simulations on PTP1B complexes have shown that interactions with residues such as Phe182 in the WPD loop and Arg221 in the P-loop are vital for stabilizing the ligand. mdpi.commdpi.com A computational analysis of this compound would focus on identifying which residues within the CD45 and PTP1B active sites it forms significant contacts with, thereby explaining the structural basis of its inhibitory function.

Table 1: Key Amino Acid Residues in PTP1B Involved in Ligand Interaction This table is based on findings for various PTP1B inhibitors and represents potential interaction points for this compound.

| Residue | Location/Loop | Role in Binding |

|---|---|---|

| Cys215 | P-loop | Catalytic nucleophile; forms covalent intermediates with substrates. frontiersin.orgmdpi.com |

| Arg221 | P-loop | Forms hydrogen bonds with the phosphate-mimicking group of inhibitors. mdpi.comresearchgate.net |

| Tyr46 | pTyr recognition loop | Forms part of the binding pocket. researchgate.net |

| Asp48 | E-loop | Reported to interact with benzimidazole derivatives. mdpi.com |

| Phe182 | WPD-loop | Key hydrophobic interaction site; its movement controls access to the active site. plos.orgmdpi.com |

| Asp181 | WPD-loop | General acid in the catalytic cycle. frontiersin.orgplos.org |

| Gln262 | Q-loop | Forms hydrogen bonds with inhibitors. mdpi.commdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key physicochemical properties and structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, untested compounds. nih.govmdpi.com

For a compound like this compound, QSAR studies would involve synthesizing or computationally generating a library of structural analogues and correlating their experimentally determined inhibitory potencies against targets like PTP1B with calculated molecular descriptors. nih.govchem-soc.si These models are often built using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov

The development of a robust QSAR model allows for the in silico design and screening of novel derivatives with potentially enhanced inhibitory activity. mdpi.comnih.gov For example, a QSAR model might reveal that increasing the hydrophobicity (logP) or altering the electronic properties at a specific position on the tetronic acid ring leads to stronger PTP1B inhibition. nih.gov This provides a rational basis for lead optimization, prioritizing the synthesis of compounds that are predicted to be most active and streamlining the drug discovery process. researchgate.net

| Steric/3D | Molecular volume, Solvent-accessible surface area | Describe the size and three-dimensional properties of the molecule. chem-soc.si |

In Silico Exploration of Biosynthetic Mechanisms

In silico analysis is increasingly used to investigate the biosynthetic pathways of natural products. This compound is a tetronic acid derivative produced by the fungus Aspergillus niger. nih.govrsc.org The biosynthesis of tetronates often involves complex polyketide synthase (PKS) or fatty acid synthase (FAS) machinery. researchgate.net Computational tools can help identify the gene clusters responsible for producing these compounds by searching genomic data for sequences encoding these characteristic enzymes.

The elucidation of natural product biosynthesis typically begins with feeding studies using isotope-labeled precursors. rsc.org For tetronic acids, the core structure is assembled from simple building blocks derived from primary metabolism. rsc.orgresearchgate.net Computational methods can model these assembly steps. For instance, the formation of more complex spirotetronate structures is postulated to occur via a formal Diels-Alder reaction, where a linear polyketide precursor undergoes macrocyclization. researchgate.net A similar in silico exploration of the this compound gene cluster could reveal the specific enzymes and chemical transformations involved in its formation from primary metabolites, providing a deeper understanding of its natural production.

Chemogenomics and Network Pharmacology Approaches

For this compound, a network pharmacology analysis would begin with its known targets, PTP1B and CD45. nih.govrsc.org These proteins are nodes within larger biological networks. PTP1B is a key negative regulator in the insulin (B600854) and leptin signaling pathways, and is also implicated in hepatic lipogenesis. nih.govresearchgate.netnih.gov CD45 is a critical phosphatase in T-cell activation and immune signaling. ualberta.canih.gov By mapping these targets onto protein-protein interaction (PPI) and signaling pathway networks, it is possible to predict the broader biological processes that this compound may modulate. nih.gov This approach could reveal connections to other pathways, such as those involved in inflammation, cancer cell proliferation, or metabolic syndromes, thereby suggesting new potential therapeutic applications for the compound beyond its initially identified activities. harvard.edufrontiersin.org

Emerging Research Areas and Future Academic Directions

Exploration of Undiscovered Biosynthetic Pathways

Dihydrocarolic acid is a secondary metabolite produced by various fungi, including species of Aspergillus and Penicillium. researchgate.netresearchgate.netsemanticscholar.orgstudiesinmycology.org It belongs to the tetronate class of natural products, which are typically synthesized via polyketide pathways. rsc.org While the general biosynthetic origin is presumed, the specific genetic and enzymatic machinery responsible for this compound production remains largely uncharacterized.

Future research is critically needed to identify and characterize the complete biosynthetic gene cluster (BGC) for this compound. Modern genome mining of producing organisms like Aspergillus niger is a promising strategy. researchgate.net The rapid increase in sequenced fungal genomes, coupled with advanced bioinformatics tools, facilitates the linking of novel structures to previously "orphan" BGCs. researchgate.netnih.gov A key objective would be the identification of the specific polyketide synthase (PKS) responsible for creating the carbon backbone and the subsequent tailoring enzymes—such as oxidases, reductases, and cyclases—that modify the intermediate into the final this compound structure. Elucidating this pathway could enable heterologous expression and metabolic engineering to improve yields or generate novel derivatives. mdpi.combeilstein-journals.org

Elucidation of Novel Molecular Targets Beyond Phosphatases

The currently established biological activity of this compound is its inhibition of protein tyrosine phosphatases (PTPs), specifically CD45 and Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.netrsc.orgnih.govresearchgate.net While significant, this focus on phosphatases may represent only a fraction of its biological interactions. The tetronic acid moiety itself is proposed to be a potential steric and electronic mimic of phosphate (B84403), sulfate (B86663), or carboxylate groups. rsc.org This suggests a broader capacity to interact with a variety of protein targets beyond PTPs.

Future academic inquiry should prioritize the deconvolution of its complete target profile. Unbiased screening approaches against large panels of enzymes and receptors could reveal unexpected activities. Given that many tetronates interfere with signaling pathways, investigating interactions with other key signaling proteins, such as kinases or protein-protein interaction domains (e.g., SH2, PTB domains), would be a logical next step. researchgate.net Structurally related tetronates are known to inhibit other enzymes, such as HIV-I protease, providing a rationale for exploring this compound's activity against a wider range of targets. rsc.org

Development of this compound as a Biochemical Probe

A biochemical probe is a small molecule used to study and characterize the function of proteins and biological pathways in a complex cellular environment. nih.govmdpi.com Given the specific inhibitory action of this compound against certain phosphatases, it represents an excellent candidate for development into such a tool. researchgate.netresearchgate.net

Future efforts could focus on the synthesis of derivatized versions of this compound. For instance, incorporating reporter tags such as fluorescent moieties or biotin (B1667282) would enable a range of applications. A fluorescently-labeled this compound could be used in cellular imaging studies to visualize the subcellular localization of its target phosphatases in real-time. Biotinylated analogues could be employed in affinity purification-mass spectrometry (AP-MS) experiments to pull down its direct binding partners from cell lysates, potentially confirming known targets and identifying novel ones. osu.edu Such probes would be invaluable for dissecting the specific roles of its target phosphatases in health and disease.

Advanced Synthetic Methodologies for Complex Analogues

While this compound is a natural product, chemical synthesis provides access to the compound for study and, more importantly, allows for the creation of analogues with modified properties. researchgate.netualberta.ca The development of advanced and efficient synthetic strategies is a key area for future chemical research.

Future work should move beyond simply achieving a total synthesis and focus on advanced methodologies that allow for structural diversity. adelaide.edu.au Key areas for exploration include:

Asymmetric Synthesis: Developing a stereocontrolled synthesis to produce enantiomerically pure this compound and its stereoisomers, allowing for a precise investigation of stereochemistry on biological activity.

Diversity-Oriented Synthesis (DOS): Creating focused libraries of complex analogues by systematically modifying different parts of the this compound scaffold. rsc.org This would enable a thorough exploration of the structure-activity relationship (SAR) for phosphatase inhibition and could lead to the discovery of analogues with new biological functions. rsc.org

Modern Catalytic Methods: Employing modern synthetic methods, such as transition metal-catalyzed cross-couplings or ring-closing metathesis, to construct novel and complex analogues that are not accessible through traditional methods. mdpi.comnih.gov

These synthetic endeavors would provide a valuable collection of compounds to probe biological systems and potentially develop leads with improved potency or selectivity. nih.govrsc.org

Integration of Omics Data for Systems-Level Understanding of Its Biological Impact

Systems biology, through the integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics), offers a holistic approach to understanding the global impact of a molecule on a biological system. nih.govfrontiersin.org To date, no such studies have been published for this compound, representing a major frontier for future research.

A forward-looking research program would involve treating relevant cell lines (e.g., immune cells, cancer cells) with this compound and subsequently performing multi-omics analysis.

Transcriptomics (RNA-seq) would reveal all gene expression changes, highlighting the pathways modulated by the compound.

Proteomics would identify changes in protein abundance and post-translational modifications (like phosphorylation), directly assessing the downstream consequences of phosphatase inhibition.

Metabolomics would uncover shifts in cellular metabolism, providing a functional readout of the compound's effects.

Integrating these datasets would provide a comprehensive map of this compound's mechanism of action, identify potential off-target effects, and reveal novel biological roles. bioscipublisher.comfrontiersin.org This approach can move the understanding of the compound beyond a single target to a systems-level appreciation of its biological impact.

Q & A

Q. What structural characteristics of dihydrocarolic acid are critical for its reactivity in synthetic chemistry?

this compound, as a dicarboxylic acid, exhibits reactivity governed by the spatial separation and electronic environment of its two carboxylic (-COOH) groups. The carbon chain length between the -COOH groups influences solubility and dissociation behavior. Structural confirmation via X-ray crystallography and comparative analysis with homologous acids (e.g., malonic acid) are essential to map structure-function relationships. Potentiometric titration can quantify dissociation constants (pKa), while FTIR spectroscopy identifies hydrogen-bonding interactions .

Q. How can dissociation constants (pKa) of this compound be experimentally determined across pH ranges?

Use potentiometric titration with automated pH meters in buffered solutions (pH 2–12). Triplicate measurements at controlled temperatures (±0.1°C) minimize variability. Data validation involves comparing results with computational models (e.g., density functional theory) and spectroscopic methods (UV-Vis or NMR) to track protonation states. Calibration against standard buffers (e.g., phthalate) ensures accuracy .

Q. What safety protocols are mandatory for handling this compound in laboratories?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles is required. Work in fume hoods to avoid inhalation. Spills must be neutralized with sodium bicarbonate and cleaned with ethanol. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure. Review safety data sheets (SDS) for specific storage and disposal guidelines .

Advanced Research Questions

Q. How can researchers design cocrystallization experiments for this compound with active pharmaceutical ingredients (APIs)?

Q. What methodological approaches resolve contradictions in thermodynamic stability data for this compound derivatives?

Employ multi-method validation: replicate studies under identical conditions, cross-validate with isothermal titration calorimetry (ITC), and use computational models (COSMO-RS) to predict stability. Meta-analyses should account for solvent effects and measurement biases. Transparent reporting of raw data and error margins is critical .

Q. How can computational chemistry enhance experimental studies of this compound in catalytic systems?

Density Functional Theory (DFT) models reaction pathways, calculating Gibbs free energy (ΔG) and transition states. Experimental validation involves synthesizing predicted intermediates and characterizing them via mass spectrometry or FTIR. Iterative refinement of models based on empirical data improves predictive accuracy. Collaborative workflows between computational and experimental teams streamline hypothesis testing .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Standardize starting materials (≥99% purity) and automate reaction monitoring (temperature, stirring rate). Characterize batches via HPLC (purity) and NMR (structural integrity). Use statistical process control (SPC) charts to detect outliers. Document environmental variables (humidity, catalyst lot) for reproducibility audits. Multi-lab validation studies further ensure robustness .

Methodological Notes

- Data Contradictions : Address discrepancies by replicating studies, applying meta-analysis frameworks, and integrating computational validation .

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses and optimize protocols .

- Reproducibility : Detailed documentation of materials, conditions, and analytical methods is essential for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.